n-(2-Chlorophenyl)-n-methylmethanesulfonamide

Catalog No.
S15682893
CAS No.
24827-65-4
M.F
C8H10ClNO2S
M. Wt
219.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(2-Chlorophenyl)-n-methylmethanesulfonamide

CAS Number

24827-65-4

Product Name

n-(2-Chlorophenyl)-n-methylmethanesulfonamide

IUPAC Name

N-(2-chlorophenyl)-N-methylmethanesulfonamide

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

InChI

InChI=1S/C8H10ClNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3

InChI Key

KRLQJSFCKYCRJS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)S(=O)(=O)C

N-(2-Chlorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a methanesulfonamide group attached to a 2-chlorophenyl moiety and a methyl group. Its chemical formula is C9H10ClN1O2SC_9H_{10}ClN_1O_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms in its structure. This compound is notable for its potential applications in medicinal chemistry due to its unique functional groups, which can influence its biological activity and reactivity in various

  • Substitution Reactions: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, making it a target for various nucleophiles.
  • Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines or other derivatives under specific conditions.
  • Oxidation Reactions: The compound may be oxidized to form sulfoxides or sulfones, depending on the reagents used and the reaction conditions .

Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents such as hydrogen peroxide for oxidation. The reaction conditions typically require controlled temperatures and specific solvents to ensure high yields and purity.

The biological activity of N-(2-Chlorophenyl)-N-methylmethanesulfonamide has been investigated in various studies. Compounds with similar structures often exhibit activity against bacterial infections, making this compound a candidate for antimicrobial research. The presence of the methanesulfonamide group is particularly significant, as it is known to confer sulfa drug-like properties, which can inhibit bacterial dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Additionally, some studies suggest that derivatives of chlorophenylmethanesulfonamides may possess anti-inflammatory and analgesic properties, although specific data on this compound's efficacy remains limited .

The synthesis of N-(2-Chlorophenyl)-N-methylmethanesulfonamide can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with N-methylamine in an appropriate solvent under controlled conditions. This reaction typically involves the formation of the sulfonamide bond through nucleophilic attack by the amine on the sulfonyl chloride.
  • Intermediate Formation: Another approach involves first synthesizing an intermediate such as 2-chlorobenzenesulfonic acid, followed by its conversion to the desired sulfonamide using methylamine .
  • Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields during synthesis, particularly in larger-scale industrial applications.

N-(2-Chlorophenyl)-N-methylmethanesulfonamide has potential applications in various fields:

  • Pharmaceutical Chemistry: Due to its biological activity, it may serve as a lead compound in drug development for treating bacterial infections or inflammatory diseases.
  • Chemical Research: Its unique structure makes it a valuable compound for studying reaction mechanisms involving sulfonamides and chlorinated aromatic compounds.
  • Agricultural Chemistry: Similar compounds are often explored for their potential as pesticides or herbicides due to their biological activity against various organisms.

Interaction studies involving N-(2-Chlorophenyl)-N-methylmethanesulfonamide focus on its binding affinity with biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how this compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To assess its antimicrobial efficacy against various bacterial strains and determine minimum inhibitory concentrations.

Such studies help elucidate the mechanism of action and potential therapeutic uses of this compound .

Several compounds share structural similarities with N-(2-Chlorophenyl)-N-methylmethanesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-PhenylmethanesulfonamidePhenyl group instead of chlorophenylCommonly used as an analgesic and anti-inflammatory agent
N-(4-Chlorophenyl)-N-methylmethanesulfonamideSimilar structure but with a para-chloro substituentMay exhibit different biological activities due to substitution position
SulfanilamideBasic sulfanilamide structureKnown as a classic antibiotic; serves as a basis for many derivatives
N-(2-Methylphenyl)-N-methylmethanesulfonamideMethyl substitution on phenyl ringPotentially altered pharmacokinetics compared to chlorinated variants

These comparisons highlight the uniqueness of N-(2-Chlorophenyl)-N-methylmethanesulfonamide in terms of its specific chlorine substitution pattern, which may influence its reactivity and biological properties differently than other similar compounds

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

219.0120774 g/mol

Monoisotopic Mass

219.0120774 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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